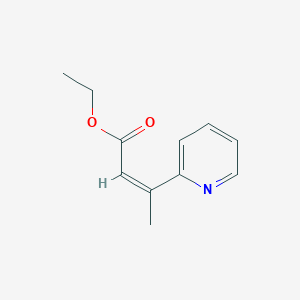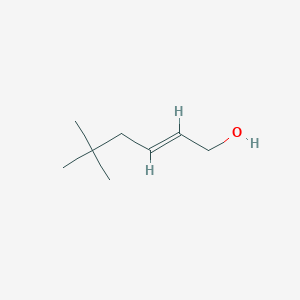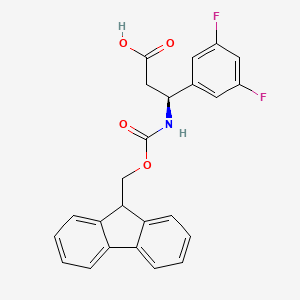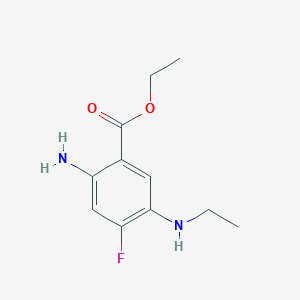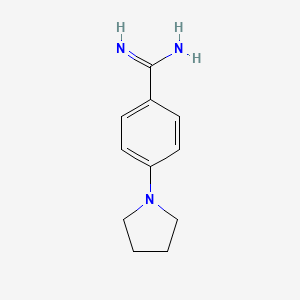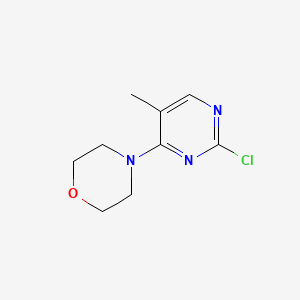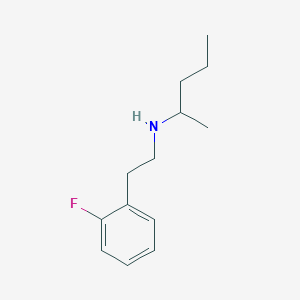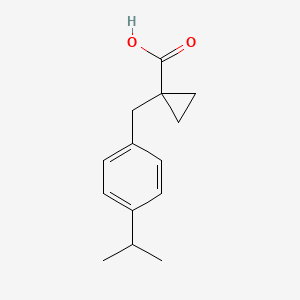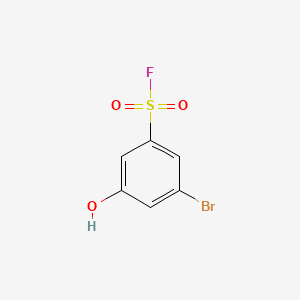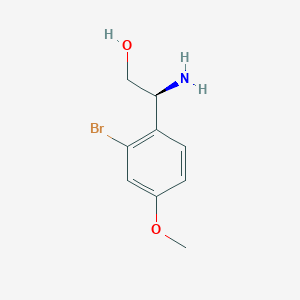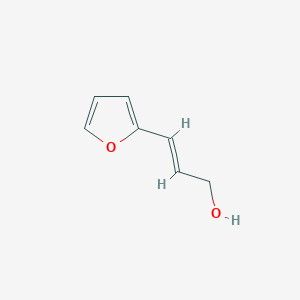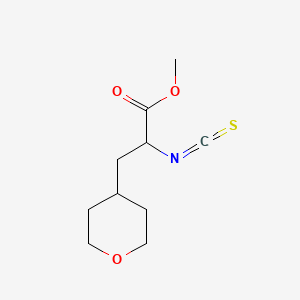
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom. This particular compound features a unique structure with an oxan-4-yl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of an appropriate amine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives.
科学的研究の応用
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar structure but with a phenyl group instead of an oxan-4-yl group.
Methyl 3-isothiocyanato-2-(pyridin-4-yl)methylpropanoate: Contains a pyridin-4-yl group.
Uniqueness
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other isothiocyanates may not be suitable.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO3S/c1-13-10(12)9(11-7-15)6-8-2-4-14-5-3-8/h8-9H,2-6H2,1H3 |
InChIキー |
XWEUXTZLXLQGPA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1CCOCC1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



